![molecular formula C23H21FN2O2S B2774636 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-30-0](/img/no-structure.png)
1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The thieno[2,3-d]pyrimidine scaffold has been explored for its potential as a promising scaffold in medicinal chemistry. Researchers have synthesized derivatives based on this core structure to develop novel drugs. These compounds may exhibit activities against specific targets, such as kinases or receptors, and could play a role in cancer therapy or other diseases .
Anti-Cancer Agents
The pyrazolo[3,4-d]pyrimidine moiety has shown promise as an anti-cancer agent. Substituted derivatives of this compound have been evaluated for their anti-proliferative activity against cancer cell lines. Notably, aryl moieties containing larger and lipophilic functional groups have demonstrated better results in inhibiting cancer cell growth .
Hydromethylation Reactions
Interestingly, pinacol boronic esters, including the one , can undergo catalytic protodeboronation. This process allows for the formal anti-Markovnikov hydromethylation of alkenes. The resulting alkene products can find applications in organic synthesis and drug discovery. For instance, this methodology has been applied to the synthesis of natural products like δ-®-coniceine and indolizidine 209B .
Synthesis of Key Intermediates
The compound’s unique structure can serve as a key intermediate in the synthesis of other valuable molecules. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, derived from this scaffold, plays a crucial role in the preparation of vericiguat, a potential therapeutic agent .
Tropomyosin Receptor Kinase (TRK) Modulation
Researchers have explored pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors. These kinases are associated with cell proliferation and differentiation, making them attractive targets for cancer therapy. Scaffold hopping and computer-aided drug design have led to the synthesis of various derivatives for TRK modulation .
Functional Group Transformations
The boron moiety in pinacol boronic esters can be converted into a range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations. The stability of pinacol boronic esters makes them valuable building blocks for chemical reactions that retain the boron moiety in the final product .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "3-fluorobenzyl chloride", "2-phenylethylamine", "sodium ethoxide", "sodium hydride", "acetic anhydride", "thionyl chloride", "phosphorus pentoxide", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine by reacting methyl acetoacetate with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol with sodium ethoxide as a base.", "Step 2: Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting 2,4-pentanedione with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid with phosphorus pentoxide as a dehydrating agent.", "Step 3: Synthesis of 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzyl chloride and 2-phenylethylamine in dichloromethane with sodium hydride as a base and acetic anhydride as a solvent. The product is purified by recrystallization from toluene and hexane." ] } | |
CAS RN |
689757-30-0 |
Product Name |
1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C23H21FN2O2S |
Molecular Weight |
408.49 |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(12-11-17-7-4-3-5-8-17)23(28)26(22)14-18-9-6-10-19(24)13-18/h3-10,13H,11-12,14H2,1-2H3 |
InChI Key |
SSIZDGJJAXGNDY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
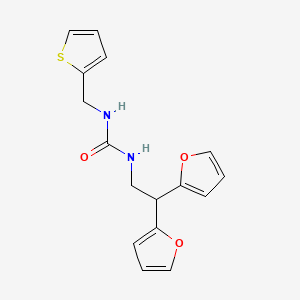
![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)
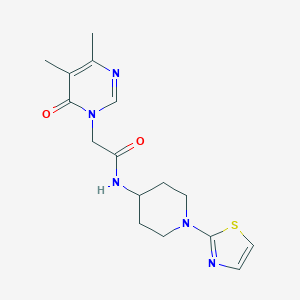
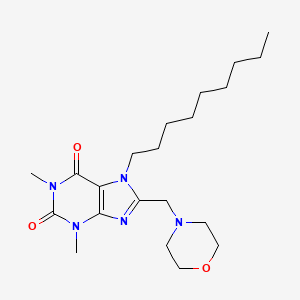
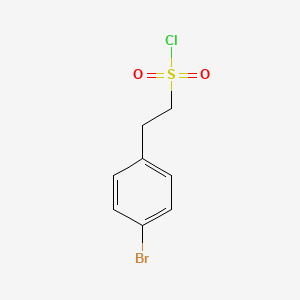
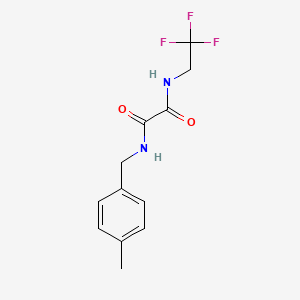
![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)
![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
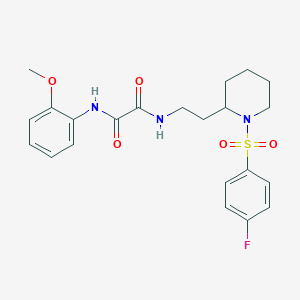
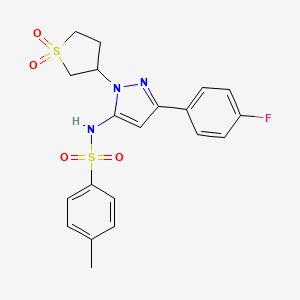
![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)